

validation of 1,3-Dioxane, 4,4-diphenyl- structure using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3-Dioxane, 4,4-diphenyl
Cat. No.: B15489728

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A comprehensive guide to the structural validation of 1,3-dioxane derivatives, with a focus on X-ray crystallography as the definitive method for structure determination. This guide compares X-ray crystallography with alternative spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers, scientists, and drug development professionals with a comparative overview of these analytical methods.

While specific crystallographic data for **1,3-Dioxane**, **4,4-diphenyl-** is not readily available in the searched literature, this guide utilizes data from a closely related substituted phenyl-1,3-dioxane, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, to illustrate the principles and data presentation of X-ray crystallography.

Comparison of Structural Validation Methods

The determination of the precise three-dimensional arrangement of atoms in a molecule is crucial in chemical and pharmaceutical research. X-ray crystallography stands as the gold standard for unambiguous structure elucidation of crystalline solids. However, other spectroscopic methods such as NMR and Mass Spectrometry provide valuable and often complementary information.



Method	Information Provided	Advantages	Limitations
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[1]	Provides an absolute and unambiguous structural determination.	Requires a single, high-quality crystal, which can be challenging to obtain. The solid-state structure may not always represent the solution conformation.
NMR Spectroscopy	Information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule in solution.	Non-destructive and provides detailed information about the molecule's structure and dynamics in solution.	Does not provide a direct 3D structure. Interpretation can be complex for large or conformationally flexible molecules.
Mass Spectrometry	The mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.	High sensitivity and can be used to analyze complex mixtures.	Provides limited information about the 3D structure and stereochemistry.

Experimental Protocols X-ray Crystallography

The experimental protocol for single-crystal X-ray diffraction generally involves the following steps:

- Crystallization: A suitable single crystal of the compound is grown from a solution. This is
 often the most critical and challenging step.
- Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities are



recorded at various crystal orientations.

- Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map of the molecule.
- Structure Refinement: The initial model is refined by adjusting atomic positions and other parameters to achieve the best fit between the observed and calculated diffraction data.

For 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, the crystal data was collected at a temperature of 173(2) K using Mo Kα radiation.[1]

NMR Spectroscopy

A typical protocol for acquiring ¹H or ¹³C NMR spectra involves:

- Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₀).
- Data Acquisition: The sample is placed in the NMR spectrometer, and the spectrum is acquired by applying radiofrequency pulses and recording the resulting free induction decay (FID).
- Data Processing: The FID is Fourier transformed to obtain the NMR spectrum.

Mass Spectrometry

The general workflow for mass spectrometry analysis is as follows:

- Sample Introduction: The sample is introduced into the mass spectrometer.
- Ionization: The sample molecules are ionized using one of various techniques (e.g., electron ionization, electrospray ionization).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated.



Crystallographic Data for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

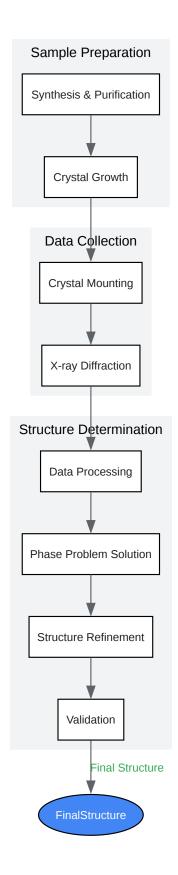
The following table summarizes the crystallographic data obtained for 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, which serves as a representative example for a substituted phenyl-1,3-dioxane.[1]

Parameter	Value
Molecular Formula	C12H16O4
Molecular Weight	224.25
Crystal System	Orthorhombic
Space Group	Pbca
a (Å)	6.2654 (4)
b (Å)	10.4593 (6)
c (Å)	34.5285 (19)
V (ų)	2262.7 (2)
Z	8
Temperature (K)	173 (2)
Radiation	Μο Κα
μ (mm ⁻¹)	0.10

Visualizing the X-ray Crystallography Workflow

The following diagram illustrates the key stages involved in determining a molecular structure using X-ray crystallography.





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References

- 1. 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [validation of 1,3-Dioxane, 4,4-diphenyl- structure using X-ray crystallography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15489728#validation-of-1-3-dioxane-4-4-diphenyl-structure-using-x-ray-crystallography]

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